molecular formula C13H15NO2 B054368 3-Ethyl-6,7-dimethoxyisoquinoline CAS No. 116734-05-5

3-Ethyl-6,7-dimethoxyisoquinoline

Cat. No. B054368
M. Wt: 217.26 g/mol
InChI Key: XMRVPIOYSAGZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6,7-dimethoxyisoquinoline (EDMI) is a naturally occurring alkaloid found in several plant species. It has attracted significant attention due to its potential therapeutic properties. EDMI has been studied for its various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism Of Action

The mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. 3-Ethyl-6,7-dimethoxyisoquinoline has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.

Biochemical And Physiological Effects

3-Ethyl-6,7-dimethoxyisoquinoline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to inhibit the proliferation of cancer cells, making it a promising candidate for cancer treatment. 3-Ethyl-6,7-dimethoxyisoquinoline has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its relatively low toxicity. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline is easily synthesized, making it a readily available compound for research purposes. However, one of the limitations of using 3-Ethyl-6,7-dimethoxyisoquinoline in lab experiments is its limited solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-Ethyl-6,7-dimethoxyisoquinoline. One potential avenue of research is the development of 3-Ethyl-6,7-dimethoxyisoquinoline-based antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline and its potential therapeutic applications. Finally, the development of novel synthesis methods for 3-Ethyl-6,7-dimethoxyisoquinoline may enable its use in a wider range of research applications.
Conclusion:
In conclusion, 3-Ethyl-6,7-dimethoxyisoquinoline is a naturally occurring alkaloid with promising therapeutic properties. It has been studied extensively for its anti-inflammatory, antimicrobial, and anticancer properties. While more research is needed to fully understand the mechanism of action of 3-Ethyl-6,7-dimethoxyisoquinoline, it is clear that this compound has significant potential for use in various therapeutic applications.

Synthesis Methods

3-Ethyl-6,7-dimethoxyisoquinoline can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a Pictet-Spengler reaction to yield 3-Ethyl-6,7-dimethoxyisoquinoline.

Scientific Research Applications

3-Ethyl-6,7-dimethoxyisoquinoline has been studied extensively for its potential therapeutic properties. It has been shown to possess significant anti-inflammatory and antimicrobial activities. Additionally, 3-Ethyl-6,7-dimethoxyisoquinoline has been found to exhibit anticancer properties, making it a promising candidate for cancer treatment.

properties

IUPAC Name

3-ethyl-6,7-dimethoxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-11-5-9-6-12(15-2)13(16-3)7-10(9)8-14-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRVPIOYSAGZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2C=C(C(=CC2=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6,7-dimethoxyisoquinoline

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